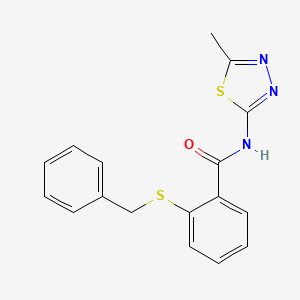![molecular formula C12H17NO5S B5292325 {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5292325.png)
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid, also known as MPPA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPPA is a derivative of phenoxyacetic acid and is commonly used as a herbicide. However, recent studies have shown that MPPA has potential for use in scientific research due to its unique properties.
Wirkmechanismus
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid works by inhibiting the activity of certain enzymes in the body, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory molecules in the body, and inhibition of their activity can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, as well as improve glucose metabolism and insulin sensitivity. Additionally, {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid in lab experiments is its ability to inhibit the activity of specific enzymes, allowing researchers to study the effects of these enzymes on various biological processes. Additionally, {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have a low toxicity profile, making it a safer alternative to other compounds used in research. However, one limitation of using {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid. One area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanisms of action of {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid and its potential applications in cancer treatment. Finally, there is potential for {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid to be used in combination with other compounds to enhance its effects and improve its efficacy.
Synthesemethoden
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid can be synthesized using a variety of methods, including the reaction of 2-methyl-4-chlorophenoxyacetic acid with propylamine and sodium sulfite. This reaction results in the formation of {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid, which can be purified and used for further research.
Wissenschaftliche Forschungsanwendungen
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have potential applications in scientific research, particularly in the field of pharmacology. Studies have shown that {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have potential as a treatment for diabetes and other metabolic disorders.
Eigenschaften
IUPAC Name |
2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-3-6-13-19(16,17)10-4-5-11(9(2)7-10)18-8-12(14)15/h4-5,7,13H,3,6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCCJHWAYFWQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamide](/img/structure/B5292246.png)
![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5292248.png)
![4,4'-[oxybis(4,1-phenylenethio-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)](/img/structure/B5292253.png)

![5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5292259.png)
![1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride](/img/structure/B5292274.png)
![N-benzyl-3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethylpropanamide](/img/structure/B5292282.png)
![methyl [(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5292290.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5292292.png)
![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5292307.png)
![1-(4-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5292333.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5292341.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5292358.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5292362.png)